2-Methylpent-2-en-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

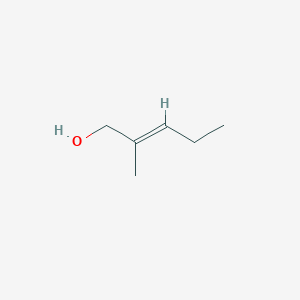

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKXGIRAIYTCRB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030860 | |

| Record name | 2-Methyl-2-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610-29-3 | |

| Record name | 2-Penten-1-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-2-methylpent-2-en-1-ol IUPAC name and structure

An In-depth Technical Guide to (E)-2-methylpent-2-en-1-ol

This guide provides a comprehensive technical overview of (E)-2-methylpent-2-en-1-ol, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical identity, physicochemical properties, detailed synthesis protocols, spectroscopic characteristics, and safety information.

Chemical Structure and Identification

(E)-2-methylpent-2-en-1-ol is a primary allylic alcohol. The "(E)" designation in its IUPAC name refers to the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. For C2, the substituents are -CH₂OH and -CH₃. For C3, they are -CH₂CH₃ and -H. According to Cahn-Ingold-Prelog (CIP) rules, -CH₂OH has priority over -CH₃, and -CH₂CH₃ has priority over -H. As these higher-priority groups are on opposite sides of the double bond, the isomer is designated (E).

The molecular structure is detailed below.

Caption: Ball-and-stick representation of (E)-2-methylpent-2-en-1-ol.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (E)-2-methylpent-2-en-1-ol[1] |

| CAS Number | 16958-19-3[2] |

| Molecular Formula | C₆H₁₂O[1][2][3][4] |

| Molecular Weight | 100.161 g/mol [2][4] |

| Canonical SMILES | CCC=C(C)CO[5] |

| Isomeric SMILES | CC/C=C(\C)/CO[5][6] |

| InChI | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+[1] |

| InChIKey | KIKXGIRAIYTCRB-GQCTYLIASA-N[1] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of (E)-2-methylpent-2-en-1-ol.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 94.5 °C[2] | At 77 mmHg |

| 167.5 °C[5] | At 760 mmHg (estimated) | |

| Density | 0.845 g/cm³[5] | |

| Flash Point | 60.8 °C[5] | |

| XLogP3-AA | 1.5[1][5] | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1[1][5] | |

| Hydrogen Bond Acceptor Count | 1[1][5] | |

| Rotatable Bond Count | 2[1][5] |

| Topological Polar Surface Area | 20.2 Ų[1] | |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of (E)-2-methylpent-2-en-1-ol is the selective reduction of the corresponding α,β-unsaturated aldehyde, (E)-2-methylpent-2-enal.

Synthesis via Reduction of (E)-2-methylpent-2-enal

Principle: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. In the case of α,β-unsaturated aldehydes, NaBH₄ primarily performs a 1,2-addition to the carbonyl group, leaving the carbon-carbon double bond intact. This selectivity makes it an ideal reagent for converting (E)-2-methylpent-2-enal to (E)-2-methylpent-2-en-1-ol.

Experimental Protocol: A detailed protocol for this synthesis is as follows[2]:

-

Reaction Setup: A solution of (E)-2-methylpent-2-enal is prepared in methanol (B129727) (MeOH) in a round-bottom flask equipped with a magnetic stirrer. The flask is placed in an ice bath to maintain a temperature of 0 °C. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution over a period of time to control the reaction rate and temperature.

-

Reaction Time: The reaction mixture is stirred at 0 °C for approximately 2 hours to ensure complete conversion.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The bulk of the methanol is removed under reduced pressure. The remaining aqueous solution is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. The final product, (E)-2-methylpent-2-en-1-ol, can be purified by fractional distillation under reduced pressure or by column chromatography.

Caption: General experimental workflow for the synthesis of the target compound.

Spectroscopic Data

While comprehensive, peer-reviewed spectral assignments are not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure. These predictions are crucial for characterization by researchers.

Table 3: Predicted Spectroscopic Characteristics

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Broad Singlet | δ 1.5 - 4.0 ppm | R-OH (hydroxyl proton, exchangeable) |

| Triplet | δ ~5.4 ppm | =CH- (vinylic proton on C3) | |

| Singlet | δ ~4.0 ppm | -CH₂OH (protons on C1) | |

| Quintet/dq | δ ~2.0 ppm | -CH₂- (protons on C4) | |

| Singlet | δ ~1.7 ppm | =C-CH₃ (methyl protons on C2) | |

| Triplet | δ ~0.9 ppm | -CH₃ (terminal methyl protons on C5) | |

| ¹³C NMR | sp² Carbon | δ ~135-140 ppm | C2 (quaternary vinylic carbon) |

| sp² Carbon | δ ~125-130 ppm | C3 (vinylic carbon) | |

| sp³ Carbon (C-O) | δ ~65-70 ppm | C1 (carbon attached to hydroxyl group) | |

| sp³ Carbon | δ ~20-25 ppm | C4 (methylene carbon) | |

| sp³ Carbon | δ ~13-16 ppm | C5 (terminal methyl carbon) | |

| sp³ Carbon | δ ~12-15 ppm | C2-Methyl (vinylic methyl carbon) | |

| IR Spectroscopy | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Hydroxyl group |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ (strong) | Alkyl C-H bonds | |

| C=C Stretch | ~1670 cm⁻¹ (weak-medium) | Alkene double bond |

| | C-O Stretch | 1000-1100 cm⁻¹ (strong) | Primary alcohol C-O bond |

Safety and Handling

Based on aggregated GHS data, (E)-2-methylpent-2-en-1-ol is classified with the following hazards[1]:

-

H226: Flammable liquid and vapor.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- 1. 2-Methyl-2-penten-1-ol | C6H12O | CID 5362851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-methylpent-2-en-1-ol | Molport-006-113-469 | Novel [molport.com]

- 5. lookchem.com [lookchem.com]

- 6. (E)-2-methylpent-2-en-4-yn-1-ol | C6H8O | CID 12599097 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methylpent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylpent-2-en-1-ol, a valuable intermediate in organic synthesis. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of the key workflows.

Core Chemical and Physical Properties

This compound is an unsaturated alcohol with the molecular formula C6H12O.[1] It is recognized for its role as a building block in the synthesis of more complex molecules.

Identification and Nomenclature

| Property | Value | Source |

| IUPAC Name | (2E)-2-methylpent-2-en-1-ol | [1] |

| CAS Number | 1610-29-3 | [1] |

| Molecular Formula | C6H12O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Canonical SMILES | CCC=C(C)CO | |

| InChI Key | KIKXGIRAIYTCRB-GQCTYLIASA-N | [1] |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 167.5 °C at 760 mmHg | |

| Melting Point | 22.55 °C (estimate) | |

| Density | 0.845 g/cm³ | |

| Flash Point | 60.8 °C | |

| logP | 1.335 | |

| Refractive Index | 1.4289 (estimate) | |

| Vapor Pressure | 0.558 mmHg at 25°C |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions.

Synthesis: Reduction of 2-Methylpent-2-enal (B7821959)

A common route for the synthesis of this compound is the reduction of the corresponding α,β-unsaturated aldehyde, 2-methylpent-2-enal.[2] Lithium aluminum hydride (LiAlH4) is an effective reducing agent for this transformation.

Materials:

-

2-Methylpent-2-enal

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (B86663) (Na2SO4)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

A solution of 2-methylpent-2-enal in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension with continuous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reduction.

-

The reaction is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again with water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Fractional Distillation

The crude product can be purified by fractional distillation to obtain high-purity this compound.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

-

Vacuum source (if necessary for reduced pressure distillation)

Procedure:

-

The crude this compound is placed in a round-bottom flask with a few boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The flask is heated gently with a heating mantle. For compounds with high boiling points, distillation can be performed under reduced pressure to lower the boiling temperature and prevent decomposition.[3]

-

The fraction that distills at the boiling point of this compound is collected in the receiving flask. A boiling point range of 1-2 °C is indicative of a pure substance.[3]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. A typical concentration is around 10 µg/mL.[4]

-

Ensure the sample is free of particulate matter by filtering if necessary.[4]

-

Transfer the solution to a GC vial.

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[5]

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[5]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.[5]

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of this compound.

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).[6]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[6]

-

Filter the solution into a clean NMR tube to remove any solid particles.[7]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Analytical Workflow for this compound.

References

- 1. 2-Methyl-2-penten-1-ol | C6H12O | CID 5362851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpent-2-enal | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uoguelph.ca [uoguelph.ca]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

Spectroscopic Analysis of 2-Methylpent-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpent-2-en-1-ol, a key intermediate in various organic syntheses. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | Triplet (t) | 1H | CH =C |

| ~4.0 | Singlet (s) | 2H | CH ₂OH |

| ~2.0 | Quintet | 2H | CH ₂CH₃ |

| ~1.8 | Singlet (s) | 1H | OH |

| ~1.7 | Singlet (s) | 3H | =C-CH ₃ |

| ~0.9 | Triplet (t) | 3H | CH₂CH ₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~138 | Quaternary (=C -CH₃) |

| ~128 | Tertiary (C H=C) |

| ~68 | Primary (C H₂OH) |

| ~22 | Secondary (C H₂CH₃) |

| ~14 | Primary (=C-C H₃) |

| ~13 | Primary (CH₂C H₃) |

Solvent: CDCl₃, Proton-decoupled

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | =C-H stretch (alkene) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Sample phase: Liquid film

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 82 | Moderate | [M - H₂O]⁺ |

| 71 | High | [M - C₂H₅]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence for quantitative ¹H NMR.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

Use a standard non-polar or medium-polarity capillary column.

-

Set the mass spectrometer to operate in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

-

Set the mass range for scanning (e.g., m/z 35-300).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The compound will be separated by the GC column and then enter the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

Synthesis of 2-Methylpent-2-en-1-ol from Propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-methylpent-2-en-1-ol from propanal, a two-step process involving a self-aldol condensation followed by a selective reduction. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis pathway and reaction mechanisms to support research and development in organic synthesis and drug development.

Introduction

The synthesis of allylic alcohols, such as this compound, is a fundamental transformation in organic chemistry, providing key intermediates for the construction of more complex molecules in the pharmaceutical and fragrance industries. The conversion of propanal to this compound is a classic example of carbon-carbon bond formation followed by selective functional group manipulation.

The overall synthesis pathway can be summarized as follows:

An In-Depth Technical Guide to the Stereoisomers of 2-Methylpent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomerism of 2-methylpent-2-en-1-ol, focusing on its geometric isomers. The absence of a chiral center in the molecule precludes the existence of enantiomers. This document details the synthesis, properties, and characterization of the (E) and (Z) isomers of this compound.

Introduction to the Stereochemistry of this compound

This compound (C₆H₁₂O) is an unsaturated alcohol that exhibits geometric isomerism due to the presence of a carbon-carbon double bond with different substituents on each carbon atom of the double bond. The molecule does not possess a chiral center, and therefore, does not have enantiomers. The two geometric isomers are designated as (E)-2-methylpent-2-en-1-ol and (Z)-2-methylpent-2-en-1-ol, according to the Cahn-Ingold-Prelog priority rules.

Figure 1: Geometric Isomers of this compound.

Physicochemical Properties

The physical and chemical properties of the (E) and (Z) isomers of this compound are expected to differ due to their distinct spatial arrangements. A summary of available and predicted data is presented below.

| Property | (E)-2-methylpent-2-en-1-ol | (Z)-2-methylpent-2-en-1-ol |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol |

| Boiling Point | 94.5 °C at 77 mmHg[1] | Data not available |

| Density | Data not available | Data not available |

| Refractive Index | Data not available | Data not available |

Synthesis of Stereoisomers

The stereoselective synthesis of the (E) and (Z) isomers of this compound is crucial for studying their individual properties and potential applications.

Synthesis of (E)-2-methylpent-2-en-1-ol

The (E) isomer is commonly synthesized via the reduction of (E)-2-methylpent-2-enal.

Experimental Protocol: Reduction of (E)-2-methylpent-2-enal with Sodium Borohydride [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-2-methylpent-2-enal in methanol (B129727) at 0 °C under an inert atmosphere.

-

Reduction: Slowly add sodium tetrahydroborate (NaBH₄) to the solution.

-

Reaction Time: Stir the reaction mixture at 0 °C for 2 hours.

-

Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield (E)-2-methylpent-2-en-1-ol.

Caption: Synthesis of (E)-2-methylpent-2-en-1-ol.

Synthesis of (Z)-2-methylpent-2-en-1-ol

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization and differentiation of the (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the stereochemistry around the double bond.

¹³C NMR Data for (E)-2-methylpent-2-en-1-ol: [2]

-

Instrument: Varian XL-100

-

Detailed peak assignments are not publicly available but the spectrum is noted in the PubChem database.

Comparative ¹H and ¹³C NMR data for the (Z) isomer are not currently available in public databases. It is anticipated that the chemical shifts of the carbons and protons in proximity to the double bond will differ significantly between the two isomers.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, and a C=C stretching vibration around 1670-1680 cm⁻¹. Differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the (E) and (Z) isomers.

Separation of Isomers

The separation of the (E) and (Z) isomers of this compound can be challenging due to their similar physical properties.

Potential Separation Techniques:

-

Gas Chromatography (GC): Capillary GC with a suitable stationary phase can be an effective method for separating geometric isomers. The choice of the stationary phase is critical for achieving good resolution.

-

High-Performance Liquid Chromatography (HPLC): Normal-phase or reverse-phase HPLC could also be employed for the separation of the isomers.

-

Chromatography on Silver Ion-Impregnated Media: A method involving substantially continuous contacting of a feed stream with an ion exchange medium exchanged with silver and/or copper ions has been patented for the separation of E and Z isomers of alkene alcohols and their derivatives.[3]

Caption: General workflow for isomer separation.

Conclusion

This compound exists as a pair of geometric isomers, (E) and (Z), and lacks enantiomers. The synthesis of the (E) isomer is well-documented through the reduction of the corresponding aldehyde. However, there is a notable lack of information regarding the stereoselective synthesis and detailed characterization of the (Z) isomer. Further research is required to develop efficient synthetic routes to the (Z) isomer and to fully characterize and compare the physicochemical and spectroscopic properties of both geometric isomers. Such data is essential for researchers and professionals in drug development and other scientific fields who may utilize these compounds as building blocks or in biological studies.

References

Toxicological Profile and Safety Data for 2-Methylpent-2-en-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for 2-Methylpent-2-en-1-ol. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.

Executive Summary

This compound is an unsaturated aliphatic alcohol with known hazardous properties, including flammability, skin sensitization, and the potential for serious eye damage. While acute toxicity data are available, comprehensive information regarding chronic, genetic, and reproductive toxicity is limited for this specific compound. This guide synthesizes the existing data for this compound and supplements it with information from structurally related compounds, such as other allylic alcohols, to provide a more complete toxicological profile. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1610-29-3 | [1] |

| Molecular Formula | C6H12O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 120-122 °C | |

| Flash Point | Not available | |

| Solubility | Not available |

Toxicological Data

Acute Toxicity

Limited acute toxicity data is available for this compound.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4920 mg/kg | |

| LD50 | Rabbit | Dermal | 3 mL/kg | |

| LC50 | Rat | Inhalation | 114,000 mg/m³/4hr (for 2-Methyl-2-pentene) | [2] |

Irritation and Sensitization

This compound is classified as a substance that causes serious eye damage and may cause an allergic skin reaction.[1]

| Endpoint | Result | Reference |

| Skin Irritation | Irritating | |

| Eye Irritation | Causes serious eye damage | [1] |

| Skin Sensitization | May cause an allergic skin reaction | [1] |

Genotoxicity

No direct studies on the genotoxicity of this compound were identified. However, the genotoxicity of structurally related allylic alcohols is a concern. The metabolic oxidation of allylic alcohols can lead to the formation of reactive α,β-unsaturated aldehydes, such as acrolein from allyl alcohol, which are known mutagens.[3][4]

A read-across approach suggests that this compound may have genotoxic potential following metabolic activation.

Carcinogenicity

Specific carcinogenicity studies for this compound are not available. Given the potential for metabolic activation to a reactive aldehyde, further investigation into the carcinogenic potential would be warranted.

Reproductive and Developmental Toxicity

Metabolism and Mechanism of Toxicity (Read-Across Approach)

Direct metabolic studies for this compound are not available. However, based on its structure as an allylic alcohol, a probable metabolic pathway involves oxidation by alcohol dehydrogenase (ADH) to the corresponding α,β-unsaturated aldehyde.[3][4] This aldehyde can be further oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid, which can be excreted.

The primary mechanism of toxicity for many allylic alcohols is attributed to the high reactivity of the metabolically formed α,β-unsaturated aldehydes.[3] These aldehydes can readily react with cellular nucleophiles, particularly glutathione (B108866) (GSH), leading to GSH depletion.[3][4] Depletion of GSH can result in oxidative stress and damage to cellular macromolecules, including proteins and DNA, ultimately leading to cytotoxicity.[3][4]

References

- 1. 2-Methyl-2-penten-1-ol | C6H12O | CID 5362851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-pentene | C6H12 | CID 12243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aspects of allyl alcohol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-generation reproductive toxicity study of 2-methylbutane in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 2-Methylpent-2-en-1-ol: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the literature surrounding the discovery and synthesis of 2-Methylpent-2-en-1-ol, a valuable unsaturated alcohol in organic synthesis. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its preparation, and a summary of its spectroscopic characterization.

Introduction

This compound, a six-carbon allylic alcohol, serves as a versatile intermediate in the synthesis of various organic molecules. Its structure, featuring a trisubstituted double bond and a primary alcohol, allows for a range of chemical transformations, making it a subject of interest in synthetic chemistry. While the initial "discovery" of such a fundamental molecule is not always documented in a singular, seminal publication, its synthesis is well-established through the reduction of the corresponding α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557). This review focuses on the key methods developed for its preparation and the detailed characterization of the resulting compound.

Physicochemical Properties

This compound is a flammable liquid with the chemical formula C₆H₁₂O.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number | 1610-29-3 ((E)-isomer: 16958-19-3) | [1][2] |

| Boiling Point | 94.5 °C (77 mmHg) | [2] |

| Density | 0.845 g/cm³ (estimate) | [3] |

| Flash Point | 60.8 °C | [3] |

| LogP | 1.335 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chemoselective 1,2-reduction of the carbonyl group of (E)-2-methylpent-2-enal. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) and lithium aluminum hydride being prominent examples.

Synthesis Workflow

The general synthetic pathway involves the reduction of the aldehyde functionality of (E)-2-methylpent-2-enal to the corresponding primary alcohol, preserving the carbon-carbon double bond.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Reduction with Sodium Tetrahydroborate

A widely used and mild procedure for the synthesis of (E)-2-methylpent-2-en-1-ol involves the use of sodium tetrahydroborate (NaBH₄) in a protic solvent like methanol (B129727). This method is advantageous due to its operational simplicity and high selectivity.

Experimental Procedure (based on DOI:10.1021/ol301204w): [2]

-

To a solution of (E)-2-methylpent-2-enal in methanol at 0 °C under an inert atmosphere, add sodium tetrahydroborate portion-wise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography to yield (E)-2-methylpent-2-en-1-ol.

Method 2: Reduction with Lithium Aluminium Hydride

A more powerful reducing agent, lithium aluminium hydride (LiAlH₄), can also be employed for this transformation. This method is often used when the substrate is less reactive.

Experimental Procedure (based on DOI:10.1021/jo0704762): [2]

-

To a solution of ethyl (E)-2-methyl-2-pentenoate in diethyl ether at 0 °C, add lithium aluminium hydride and aluminium trichloride.

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting suspension and extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by distillation or column chromatography to obtain (E)-2-methylpent-2-en-1-ol.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectroscopic Data for (E)-2-Methylpent-2-en-1-ol (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (on C2) | ~1.7 | s | - |

| -CH₂- (on C4) | ~2.0 | q | 7.5 |

| -CH₃ (on C5) | ~1.0 | t | 7.5 |

| =CH- (on C3) | ~5.4 | t | 7.0 |

| -CH₂OH | ~4.0 | d | 7.0 |

| -OH | variable | br s | - |

Table 3: ¹³C NMR Spectroscopic Data for (E)-2-Methylpent-2-en-1-ol (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~68 |

| C2 (=C(CH₃)-) | ~138 |

| C3 (=CH-) | ~125 |

| C4 (-CH₂-) | ~22 |

| C5 (-CH₃) | ~14 |

| C6 (-CH₃ on C2) | ~13 |

Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns include the loss of a hydroxyl radical, water, and alkyl fragments.

Conclusion

While the formal "discovery" of a simple molecule like this compound is not easily traced to a single origin, its synthesis is a well-understood and fundamental transformation in organic chemistry. The reduction of 2-methyl-2-pentenal using hydride reagents like sodium borohydride or lithium aluminum hydride provides reliable and efficient access to this versatile allylic alcohol. The detailed experimental protocols and comprehensive spectroscopic data presented in this review serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors. The continued application of this compound in the synthesis of more complex molecules underscores its importance in the field of organic chemistry.

References

A Proposed Biosynthetic Route to 2-Methylpent-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpent-2-en-1-ol is a C6 branched-chain unsaturated alcohol with potential applications in the chemical and pharmaceutical industries. While its natural occurrence has been noted in organisms such as Zea mays, a definitive biosynthetic pathway has not been elucidated in the scientific literature. This technical guide proposes a novel, plausible biosynthetic pathway for this compound, constructed from established enzymatic reaction types and common metabolic precursors. The proposed pathway leverages a key aldol (B89426) condensation step followed by reduction. This document provides a comprehensive overview of the proposed enzymatic steps, discusses the classes of enzymes required, presents quantitative data from analogous reactions to inform feasibility, and outlines detailed experimental protocols for the validation and implementation of this pathway in a microbial host.

Introduction

The imperative for sustainable and bio-based chemical production has driven significant research into engineering microbial cell factories. Branched-chain higher alcohols are valuable targets due to their utility as specialty chemicals, flavor compounds, and advanced biofuels. This compound, with its specific chemical structure, represents an interesting synthetic target. Currently, its production is reliant on chemical synthesis. This guide outlines a hypothetical four-step biosynthetic pathway, starting from the common metabolite L-threonine, intended to serve as a foundational resource for researchers aiming to develop a microbial production platform for this compound.

Proposed Biosynthetic Pathway

The proposed pathway to this compound is a synthetic route that combines elements from amino acid catabolism and well-characterized enzymatic reactions for carbon-carbon bond formation and aldehyde reduction. The pathway can be divided into four key stages:

-

Propanal Formation: Generation of the C3 aldehyde precursor, propanal, from a common metabolite.

-

Aldol Condensation: A C-C bond-forming reaction between two molecules of propanal to create a C6 backbone.

-

Dehydration: Removal of a water molecule to introduce the double bond.

-

Reduction: Final conversion of the resulting aldehyde to the target alcohol.

The complete proposed pathway is illustrated below.

Figure 1: Proposed biosynthetic pathway for this compound from L-Threonine.

Step 1: Propanal Biosynthesis

Propanal is a naturally occurring aldehyde found in various plants and microorganisms.[1][2] For controlled biosynthesis, a pathway originating from a central metabolite is required. A well-established route proceeds from L-threonine via 2-ketobutyrate.

-

Reaction 1: Threonine to 2-Ketobutyrate: L-threonine is deaminated by a threonine deaminase (e.g., IlvA from E. coli) to yield 2-ketobutyrate.

-

Reaction 2: 2-Ketobutyrate to Propanal: 2-ketobutyrate is decarboxylated by a broad-substrate-range 2-keto acid decarboxylase (e.g., KivD from Lactococcus lactis) to form propanal.

Step 2 & 3: Aldol Condensation and Dehydration

This is the core C-C bond-forming step. The chemical aldol condensation of propanal is known to yield 2-methyl-2-pentenal upon dehydration.[3][4][5] Biologically, this reaction can be catalyzed by an aldolase .[6]

-

Reaction 3: Propanal (x2) to 3-Hydroxy-2-methylpentanal: Two molecules of propanal undergo a self-condensation reaction. The alpha-carbon of one propanal molecule acts as a nucleophile, attacking the carbonyl carbon of the second molecule. This reaction could be catalyzed by a promiscuous or specifically engineered aldolase.

-

Reaction 4: Dehydration to 2-Methyl-2-pentenal: The resulting β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal, is unstable and readily dehydrates to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal. This step can occur spontaneously or be catalyzed by an enzyme from the hydratase/dehydratase family.

Step 4: Reduction to this compound

The final step is the reduction of the aldehyde group of 2-methyl-2-pentenal to a primary alcohol.

-

Reaction 5: Reduction of 2-Methyl-2-pentenal: An alcohol dehydrogenase (ADH) or an aldehyde reductase (AR) catalyzes the NADPH-dependent reduction of the carbonyl group. Numerous ADHs and ARs exhibit broad substrate specificity and are capable of reducing unsaturated aldehydes.[7][8][9]

Quantitative Data from Homologous Pathways

Direct kinetic data for the proposed pathway is unavailable. However, data from well-characterized enzymes performing analogous reactions provide a basis for expected catalytic efficiencies.

Table 1: Kinetic Parameters of Ketoacid Decarboxylases

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|---|

| KivD | Lactococcus lactis | 2-Ketobutyrate | 5.3 ± 0.4 | 12 ± 0.5 | [10] |

| KivD | Lactococcus lactis | 2-Ketovalerate | 1.9 ± 0.1 | 21 ± 0.5 | [10] |

| Aro10 | Saccharomyces cerevisiae | Phenylpyruvate | 0.38 ± 0.02 | 10.1 ± 0.2 | N/A |

Table 2: Substrate Range of Aldose/Aldehyde Reductases

| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Source |

|---|---|---|---|---|---|

| Aldose Reductase | Human | Propanal | 3100 | 1.8 | [7] |

| Aldose Reductase | Human | Hexanal | 18 | 13.9 | [7] |

| Aldose Reductase | Human | trans-2-Octenal | 15 | 11.2 | [7] |

| Aldose Reductase | Human | 4-Hydroxy-trans-2-nonenal | 27 | 10.9 |[11] |

Note: Data for a specific aldolase for propanal self-condensation is not available; these enzymes are highly variable and would require screening or engineering.

Experimental Protocols

This section outlines generalized methodologies for testing the feasibility of the proposed pathway in a microbial host such as Escherichia coli.

Figure 2: General experimental workflow for pathway validation and optimization.

Gene Selection and Plasmid Construction

-

Gene Identification: Identify candidate genes for each enzymatic step.

-

Threonine Deaminase: ilvA from E. coli K-12.

-

Ketoacid Decarboxylase: kivD from Lactococcus lactis.

-

Aldolase: Screen a library of known aldolases for promiscuous activity or use rational design based on known structures. Class II (metal-dependent) aldolases may offer broader substrate acceptance.[12][13]

-

Alcohol Dehydrogenase: Select a broad-substrate ADH, such as YqhD from E. coli or an ADH from Rhodococcus ruber.[14]

-

-

Codon Optimization & Synthesis: Codon-optimize the selected genes for expression in E. coli and procure them via gene synthesis.

-

Plasmid Assembly: Clone the genes into a suitable expression vector (e.g., a pET or pBAD series plasmid) under the control of an inducible promoter. Assemble the genes into one or more operons for coordinated expression.

In Vitro Enzymatic Assays

-

Protein Expression and Purification: Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression and purify each enzyme using affinity chromatography (e.g., His-tag).

-

Activity Assays:

-

Decarboxylase Activity: Monitor the conversion of 2-ketobutyrate to propanal using a colorimetric assay or HPLC.

-

Aldolase Activity: Incubate purified aldolase with high concentrations of propanal. Monitor for the formation of 3-hydroxy-2-methylpentanal and 2-methyl-2-pentenal using GC-MS.

-

Reductase Activity: Provide 2-methyl-2-pentenal (commercially available or synthesized) as a substrate. Monitor the NADPH-dependent reaction by measuring the decrease in absorbance at 340 nm or by directly quantifying the formation of this compound via GC-MS.

-

Whole-Cell Bioconversion

-

Strain Cultivation: Grow the engineered E. coli strain harboring the full pathway in a suitable medium.

-

Induction and Feeding: Induce gene expression at an appropriate cell density. Supplement the medium with L-threonine.

-

Culture Sampling and Extraction: Collect culture samples at various time points. Extract metabolites from the supernatant using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the organic extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify intermediates and the final product. Use an authentic standard of this compound to confirm retention time and mass spectrum.

Conclusion and Future Outlook

This guide presents a scientifically plausible, albeit hypothetical, biosynthetic pathway for the production of this compound. The proposed route is based on well-understood enzymatic reactions that have been successfully implemented in metabolic engineering for the production of other chemicals. The primary challenges lie in identifying or engineering an efficient aldolase for propanal self-condensation and in balancing the expression of pathway enzymes to avoid the accumulation of toxic intermediates like propanal. The experimental framework provided offers a clear strategy for the systematic validation and optimization of this novel pathway. Successful implementation would provide a renewable, bio-based route to a valuable C6 alcohol and serve as a platform for the synthesis of related molecules.

References

- 1. Propanal | CH3CH2CHO | CID 527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Propanal (HMDB0003366) [hmdb.ca]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems** - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aldehyde Reductase [chem.uwec.edu]

- 9. Geometric specificity of alcohol dehydrogenases and its potential for separation of trans and cis isomers of unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Involvement of aldose reductase in the metabolism of atherogenic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in enzymatic carbon–carbon bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03885A [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-‘A’ from Rhodococcus ruber DSM 44541 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

CAS number and other identifiers for 2-Methylpent-2-en-1-ol

This technical guide provides a comprehensive overview of 2-Methylpent-2-en-1-ol, including its chemical identifiers, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Identifiers and Chemical Structure

This compound is an unsaturated alcohol. For clarity in research and documentation, it is crucial to utilize its standardized identifiers. The primary CAS number for the compound is 1610-29-3, with the (E)-isomer also identified by CAS number 16958-19-3.[1][2]

| Identifier | Value |

| Chemical Name | This compound[3] |

| CAS Number | 1610-29-3[3][4][5][6] |

| (E)-Isomer CAS Number | 16958-19-3[1][2] |

| Molecular Formula | C6H12O[1][3][5][7][8] |

| Molecular Weight | 100.161 g/mol [3][8] |

| IUPAC Name | (E)-2-methylpent-2-en-1-ol[7] |

| Synonyms | 2-Methyl-2-penten-1-ol, (E)-2-methylpent-2-en-1-ol, 2-Methyl-2-pentene-1-ol[2][3][5] |

| European Community (EC) Number | 216-549-6[3] |

| DSSTox Substance ID | DTXSID601030860[3] |

| InChI | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+[7] |

| InChIKey | KIKXGIRAIYTCRB-GQCTYLIASA-N[5][7] |

| Canonical SMILES | CCC=C(C)CO[3][8] |

| Isomeric SMILES | CC/C=C(\C)/CO[3] |

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. These data are essential for laboratory handling, safety assessments, and for predicting the compound's behavior in various experimental settings.

| Property | Value |

| Boiling Point | 167.5°C at 760 mmHg[3] |

| Melting Point | 22.55°C (estimate)[3] |

| Flash Point | 60.8°C[3] |

| Density | 0.845 g/cm³[3] |

| Vapor Pressure | 0.558 mmHg at 25°C[3] |

| Refractive Index | 1.4289 (estimate)[3] |

| pKa | 14.73 ± 0.10 (Predicted)[3] |

| LogP | 1.33500[3] |

| Oral LD50 (rat) | 4920 mg/kg[9] |

| Dermal LD50 (rabbit) | 3 mL/kg[9] |

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 2-Methyl-2-pentenal (B83557) via Aldol Condensation of Propanal

The precursor, 2-methyl-2-pentenal, is synthesized through the self-aldol condensation of propanal.[3] This reaction is typically catalyzed by a base.

Materials:

-

Propanal

-

Nitrogenous organic base (e.g., pyrrolidine, morpholine) or a solid base catalyst (e.g., activated hydrotalcite)[10][11]

-

Organic acid (e.g., acetic acid or propionic acid, if using a nitrogenous base)[10]

-

Reaction vessel with stirrer, condenser, and temperature control

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

The reaction vessel is charged with propanal.

-

If using a nitrogenous base and organic acid, these are mixed with the propanal. The mixture is stirred to initiate the reaction.[10]

-

Alternatively, if using a solid catalyst like activated hydrotalcite, the propanal is heated with the catalyst under an inert atmosphere (e.g., nitrogen).[11] The reaction progress can be monitored by gas chromatography.[11]

-

Upon completion of the reaction, the mixture is cooled.

-

If a nitrogenous base was used, the mixture is washed with water to remove the catalyst and any water-soluble byproducts.[10] The organic layer, containing the crude 2-methyl-2-pentenal, is separated.

-

If a solid catalyst was used, it is removed by filtration.[11]

-

The crude 2-methyl-2-pentenal is then purified by distillation.

Step 2: Reduction of 2-Methyl-2-pentenal to this compound

The selective reduction of the aldehyde functional group in 2-methyl-2-pentenal, without affecting the carbon-carbon double bond, yields the desired this compound. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[3]

Materials:

-

2-Methyl-2-pentenal (from Step 1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Reaction vessel with a stirrer, dropping funnel, and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Dilute sulfuric acid or a solution of Rochelle's salt for work-up

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

-

Rotary evaporator

-

Chromatography or distillation apparatus for purification

Methodology:

-

A solution of 2-methyl-2-pentenal in anhydrous diethyl ether is prepared in the reaction vessel and cooled in an ice bath.

-

A solution or slurry of lithium aluminum hydride in anhydrous diethyl ether is prepared separately and transferred to the dropping funnel.

-

The LiAlH₄ solution is added dropwise to the cooled solution of 2-methyl-2-pentenal with continuous stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture may be stirred at room temperature for a period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H₂SO₄) or a saturated aqueous solution of Rochelle's salt, while cooling in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by fractional distillation or column chromatography.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]

- 2. Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 2-Methylpent-2-enal | Benchchem [benchchem.com]

- 4. Allylic alcohol synthesis by addition [organic-chemistry.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 7. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Methylpent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-2-en-1-ol is a volatile organic compound that can be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as an intermediate in chemical synthesis. Accurate and sensitive analytical methods are essential for its quantification and characterization in diverse matrices. This document provides detailed application notes and protocols for the detection of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile compounds. The methodologies described herein are compiled from established practices for the analysis of short-chain unsaturated alcohols and related volatile organic compounds.

Analytical Methods

The primary method for the analysis of this compound is Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and identification. The high volatility of this compound makes it an ideal candidate for headspace sampling techniques, which minimize sample matrix interference.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

| Range | 0.1 - 100 µg/L |

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of this compound in liquid samples such as beverages, biological fluids, or reaction mixtures.

1. Sample Preparation

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

To enhance the volatility of the analyte, add a salting-out agent, such as 1.5 g of sodium chloride (NaCl).

-

For quantitative analysis, add an appropriate internal standard (e.g., 2-hexanol) to a final concentration of 10 µg/L.

-

Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

2. HS-SPME Procedure

-

Place the sealed vial in an autosampler with an agitator and incubator.

-

Equilibrate the sample at 60°C for 15 minutes with agitation.

-

Expose a conditioned SPME fiber (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.

-

After extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.

3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Inlet Temperature: 250°C (Splitless mode for high sensitivity)

-

Desorption Time: 5 minutes

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 150°C

-

Ramp: 20°C/min to 250°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound should be determined from its mass spectrum.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS

This protocol is an alternative for concentrating the analyte from aqueous matrices.

1. Sample Preparation

-

Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.

-

Add 2 g of NaCl to increase the ionic strength of the aqueous phase.

-

Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Stopper the funnel and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate.

-

Collect the organic layer (bottom layer for dichloromethane, top layer for diethyl ether).

-

Repeat the extraction with a fresh 5 mL of the organic solvent.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

-

Carefully transfer the dried extract to a GC vial.

-

Concentrate the sample under a gentle stream of nitrogen if necessary.

2. GC-MS Parameters

-

The GC-MS parameters will be similar to those described in Protocol 1, with the main difference being the injection mode. A split or splitless injection of 1-2 µL of the liquid extract will be performed.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples and the mass spectral purity of the analyte peak.

-

Linearity and Range: A calibration curve should be prepared using at least five standards of known concentrations. The linearity is assessed by the correlation coefficient (R²) of the calibration curve.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being 10:1.

-

Accuracy: Determined by performing recovery studies on spiked blank matrix samples at three different concentration levels.

-

Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The results are expressed as the relative standard deviation (%RSD).

Visualizations

Caption: Synthesis pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

Application Notes and Protocols for the GC-MS Analysis of 2-Methylpent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-2-en-1-ol (C₆H₁₂O, MW: 100.16 g/mol ) is an unsaturated aliphatic alcohol that finds applications in the synthesis of fragrances, flavor compounds, and pharmaceutical intermediates.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control, reaction monitoring, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.[2]

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation

The following protocol describes a general liquid-liquid extraction (LLE) method suitable for extracting this compound from aqueous matrices.

Materials:

-

Sample containing this compound

-

Dichloromethane (B109758) (DCM), GC-grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Glass vials with PTFE-lined septa

-

Pipettes

-

Vortex mixer

Procedure:

-

Pipette a known volume (e.g., 5 mL) of the aqueous sample into a separatory funnel.

-

Add a small amount of NaCl to the sample to increase the ionic strength and promote partitioning of the analyte into the organic phase.

-

Add an equal volume of dichloromethane to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

-

Drain the lower organic layer into a clean, dry collection vial.

-

Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to ensure complete recovery.

-

Combine the organic extracts.

-

Dry the combined extract by adding a small amount of anhydrous sodium sulfate and swirling.

-

Carefully transfer the dried extract into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 35-200 |

Data Presentation

Qualitative Analysis: Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 100. Key fragment ions are expected from the cleavage of the alkyl chain and the loss of water or functional groups. The fragmentation pattern is a unique fingerprint that allows for confident identification of the compound.

Expected Mass Fragmentation:

The fragmentation of this compound in an EI source can be predicted based on the principles of mass spectrometry for alcohols. Common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).

A simplified, predicted fragmentation pattern is visualized below.

Caption: Predicted Fragmentation of this compound.

Table of Expected Fragment Ions:

| m/z | Proposed Fragment |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 82 | [M - H₂O]⁺ |

| 71 | [M - C₂H₅]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The relative abundances of these ions will depend on the specific GC-MS instrument conditions.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound of known concentrations. The peak area of a characteristic and abundant ion (e.g., m/z 71 or 85) is plotted against the concentration. The use of an internal standard is highly recommended to improve accuracy and precision.

Table of Method Performance Characteristics (Estimated):

| Parameter | Estimated Value | Notes |

| Retention Time (RT) | 8 - 12 min | On a DB-5ms column with the specified temperature program. This is an estimate and should be confirmed experimentally. |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | Estimated based on typical performance for similar volatile alcohols.[2] |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/L | Estimated based on typical performance for similar volatile alcohols.[2] |

| Linearity (R²) | > 0.995 | Expected for a well-optimized method. |

Experimental Workflow Visualization

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

This application note provides a comprehensive guide for the GC-MS analysis of this compound. The detailed experimental protocols, instrument parameters, and expected data will be valuable for researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this compound. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles of mass spectrometric fragmentation for this analyte. It is recommended to perform a full method validation for the specific matrix of interest to ensure data quality and regulatory compliance.

References

Application Note: HPLC Analysis of 2-Methylpent-2-en-1-ol via Pre-column Derivatization

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methylpent-2-en-1-ol is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a six-carbon allylic alcohol. Due to the absence of a significant chromophore in its structure, direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) is challenging, leading to poor sensitivity. To overcome this limitation, a pre-column derivatization strategy is employed. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantification of this compound following derivatization with 3,5-dinitrobenzoyl chloride. This reagent reacts with the hydroxyl group of the alcohol to form a highly UV-absorbent ester, allowing for sensitive and accurate quantification.

Principle

The analytical method involves two main steps: the derivatization of this compound and the subsequent chromatographic separation and quantification of the resulting ester. The derivatization reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride, forming a stable 3,5-dinitrobenzoate (B1224709) ester. The reaction is facilitated by a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct. The resulting derivative exhibits strong UV absorbance, making it suitable for HPLC analysis with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions were optimized for the separation of the this compound derivative from the derivatizing reagent and other potential impurities.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Method Validation Summary

The method was validated for linearity, precision, and accuracy. The results are summarized in the following table.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Intra-day Precision (%RSD) | < 2% |